3-(Methylamino)-pentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-5(7-2)4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCYZLSFRKXPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylamino Pentanoic Acid and Its Derivatives
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering efficient pathways to enantiopure compounds.
Enzymes are widely used for the kinetic resolution of racemic mixtures of β-amino acid esters. Lipases are particularly effective for this purpose, catalyzing the stereoselective hydrolysis of an ester to yield an enantiomerically enriched acid and the unreacted ester. For instance, lipases such as those from Pseudomonas cepacia and Candida antarctica have been successfully employed in the resolution of various β-amino acid esters. hilarispublisher.commdpi.com This method allows for the separation of enantiomers, providing access to both (R)- and (S)-configurations of the target molecule's precursors.
The process typically involves the hydrolysis of a racemic β-amino carboxylic ester. The enzyme selectively acts on one enantiomer, converting it to the corresponding carboxylic acid, while leaving the other enantiomer as the unreacted ester. This results in two enantiomerically enriched products that can be separated.
Table 1: Lipase-Catalyzed Resolution of β-Amino Esters
| Enzyme | Substrate | Solvent | Product (S)-Acid ee | Unreacted (R)-Ester ee |
|---|---|---|---|---|
| Lipase PSIM (from Burkholderia cepacia) | Racemic β-fluorophenyl-β-amino carboxylic ester hydrochlorides | iPr₂O | ≥99% | ≥99% |
| Candida antarctica Lipase A/B | Racemic β-amino acid esters | Not specified | High | High |
ee = enantiomeric excess
Biocatalytic methods provide direct routes to stereochemically pure β-amino acids. Transaminases (TAs), particularly ω-transaminases, are powerful tools for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. researchgate.netresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. researchgate.net By selecting an appropriate (R)- or (S)-selective transaminase, it is possible to synthesize the desired enantiomer of a β-amino acid precursor with high optical purity.
Another biocatalytic strategy is the use of hydroxylases. While more commonly applied to α-amino acids, 2-oxoglutarate-dependent hydroxylases can introduce a hydroxyl group with high regio- and stereoselectivity, which can then be chemically modified. nih.gov This approach avoids the equilibrium limitations sometimes seen with other enzymatic reactions. nih.gov Dynamic kinetic resolution, a process where a fast-racemizing substrate is converted into a single enantiomer of the product, has been achieved using thermophilic transaminases, allowing for theoretical yields of up to 100%. nih.gov
Enantioselective Chemical Synthesis Routes
Purely chemical methods offer a high degree of control and flexibility in the synthesis of chiral β-amino acids. These routes often employ chiral auxiliaries or asymmetric catalysis to induce stereoselectivity.
Chiral auxiliaries are reusable chemical entities that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can be recovered.
Chiral Oxazolidinones : Evans oxazolidinones are widely used for the stereoselective alkylation and aldol (B89426) reactions. An N-acyl oxazolidinone, derived from a readily available amino alcohol, can be enolized and then reacted with an electrophile. The steric bulk of the auxiliary directs the incoming group to one face of the enolate, leading to a product with high diastereoselectivity. wikipedia.org Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid or a derivative thereof.
Pseudoephedrine and Pseudoephenamine : These compounds serve as practical chiral auxiliaries. harvard.edunih.gov When a carboxylic acid is converted to a pseudoephedrine amide, the α-proton can be removed to form an enolate. The stereochemistry of subsequent alkylation is controlled by the chiral scaffold, after which the auxiliary can be cleaved to provide the desired β-amino acid derivative in high enantiomeric purity. wikipedia.orgnih.gov Pseudoephenamine has been shown to be particularly effective, often providing higher diastereoselectivities than pseudoephedrine, especially in the formation of quaternary stereocenters. harvard.edu
tert-Butanesulfinamide (Ellman's Auxiliary) : N-tert-butanesulfinyl imines, derived from the condensation of aldehydes with tert-butanesulfinamide, are versatile intermediates for the asymmetric synthesis of amines. Nucleophilic addition to the imine carbon occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. The sulfinyl group can be easily removed under mild acidic conditions to afford the free amine.
Table 2: Chiral Auxiliary Performance in Asymmetric Alkylation
| Auxiliary | Reaction Type | Typical Diastereoselectivity (dr) | Key Feature |
|---|---|---|---|
| Evans Oxazolidinone | Alkylation, Aldol | >95:5 | Predictable stereocontrol, well-established methods. wikipedia.org |
| Pseudoephedrine | Alkylation | High | Forms crystalline derivatives, reliable stereodirection. wikipedia.org |
| Pseudoephenamine | Alkylation | ≥97:3 | Excellent for creating quaternary centers. harvard.edunih.gov |
| tert-Butanesulfinamide | Addition to Imines | >90:10 | Broad applicability for chiral amine synthesis. |
dr = diastereomeric ratio
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of β-amino acids, methods like phase-transfer-catalyzed asymmetric alkylation have been developed. organic-chemistry.org In this approach, a chiral quaternary ammonium (B1175870) salt is used to control the stereoselective alkylation of a glycinate (B8599266) Schiff base, enabling the synthesis of β-branched α-amino acids with high enantio- and diastereoselectivities. organic-chemistry.org
More recently, transition-metal catalysis has emerged as a powerful tool. documentsdelivered.com For instance, palladium-catalyzed regiodivergent C-H functionalization of substrates like Boc-1,3-oxazinanes can provide access to both β²- and β³-amino acids. acs.orgnih.gov Similarly, rhodium-catalyzed conjugate addition of aryl boronic acids to β-acrylates, followed by enantioselective protonation of the resulting enolate, is another effective strategy for producing β²-amino acid derivatives. hilarispublisher.com These catalytic methods offer high efficiency and atom economy for constructing the core structure of compounds like 3-(methylamino)-pentanoic acid.
The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde, ammonia, and cyanide. wikipedia.orgjk-sci.com The reaction proceeds through an α-aminonitrile intermediate, which is then hydrolyzed to the final amino acid. masterorganicchemistry.commasterorganicchemistry.com
This methodology can be adapted to produce N-substituted and β-amino acids. By using a primary amine, such as methylamine (B109427), instead of ammonia, an N-substituted α-amino acid is formed. wikipedia.org Asymmetric versions of the Strecker reaction have been developed using chiral catalysts or auxiliaries to control the stereochemistry of the cyanide addition to the imine intermediate. wikipedia.org This provides an enantioselective route to N-protected amino acids, which are versatile intermediates for further chemical elaboration.
The reaction involves two main stages:
Formation of an iminium ion from an aldehyde and an amine, followed by nucleophilic attack by a cyanide ion to form an aminonitrile. wikipedia.orgmasterorganicchemistry.com
Hydrolysis of the nitrile group to a carboxylic acid, typically under acidic conditions. masterorganicchemistry.com
This approach is highly versatile, as a wide variety of aldehydes and amines can be used to generate a diverse library of amino acids. masterorganicchemistry.com
Late-Stage Methylation Strategies
Late-stage functionalization is a pivotal strategy in medicinal chemistry, allowing for the introduction of key functional groups in the final steps of a synthetic sequence. This approach can diversify a core scaffold, enabling the rapid exploration of structure-activity relationships. For the synthesis of this compound, late-stage methylation of a 3-aminopentanoic acid precursor is a highly relevant strategy.
The introduction of a methyl group, particularly on a nitrogen atom, can significantly alter a molecule's pharmacological properties, a phenomenon sometimes referred to as the "magic methyl effect". This effect can enhance binding affinity, improve metabolic stability, and increase cell permeability. Modern oxidative C(sp³)–H methylation methods offer a powerful tool for this transformation. These reactions typically involve a two-step process: a site-selective C-H hydroxylation followed by a mild, functional group-tolerant methylation of the resulting intermediate. For instance, a precursor like a protected 3-aminopentanoic acid could be selectively hydroxylated at the nitrogen and subsequently methylated to introduce the N-methyl group with high efficiency.
Key advantages of this approach include:
Efficiency: It reduces the total number of synthetic steps compared to building the molecule with the methyl group from the start.
Flexibility: It allows a common precursor (3-aminopentanoic acid) to be used to create both the methylated and non-methylated analogs, facilitating direct comparison in biological assays.
Compatibility: Advanced methylation protocols are designed to be tolerant of various functional groups, minimizing the need for extensive protecting group strategies.
Conventional Multistep Organic Synthesis
Traditional organic synthesis provides a robust and versatile platform for constructing this compound and its derivatives. These multistep approaches offer precise control over stereochemistry and allow for the construction of a wide array of analogs through systematic modification of the core structure.
Precursor-Based Synthesis Strategies
The synthesis of β-amino acids like this compound often relies on well-established reactions that build the carbon skeleton and introduce the necessary functional groups from simple, readily available precursors.
One prominent strategy is reductive amination . This method can start from a β-keto ester, such as ethyl 3-oxopentanoate. The ketone is first reacted with methylamine to form an intermediate enamine or imine, which is then reduced in situ to yield the desired 3-(methylamino)pentanoate ester. acs.orgresearchgate.netwikipedia.org The ester can then be hydrolyzed to the final carboxylic acid. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the iminium ion over the ketone. wikipedia.org
Another powerful precursor-based approach is the conjugate addition to α,β-unsaturated systems. A synthesis could begin with an α,β-unsaturated ester like ethyl pent-2-enoate. The addition of methylamine to the double bond (a Michael-type reaction) directly installs the methylamino group at the β-position (C3), forming the target structure after hydrolysis. This method is highly effective for creating the β-amino acid backbone. nih.gov
Copper-catalyzed hydroamination represents a more modern alternative, where a copper hydride species adds across the double bond of an unsaturated precursor, followed by reaction with an aminating agent to form the C-N bond. nih.gov
| Synthetic Strategy | Precursor Example | Key Reagents | Product |
| Reductive Amination | Ethyl 3-oxopentanoate | 1. Methylamine (CH₃NH₂) 2. NaBH(OAc)₃ | Ethyl 3-(methylamino)pentanoate |
| Conjugate Addition | Ethyl pent-2-enoate | Methylamine (CH₃NH₂) | Ethyl 3-(methylamino)pentanoate |
Amidation and Esterification Reactions in Analog Preparation
To explore the chemical space around this compound, the carboxylic acid and secondary amine moieties serve as handles for creating diverse libraries of analogs. Amidation and esterification of the carboxyl group are fundamental transformations for this purpose.
Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or, for more sensitive substrates, by using coupling agents. The Steglich esterification, which uses a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for forming ester bonds under neutral conditions.
Amidation involves coupling the carboxylic acid with a primary or secondary amine. This transformation is central to medicinal chemistry and is often facilitated by peptide coupling reagents to form a stable amide bond. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Common coupling agents and conditions are summarized below:
| Reaction Type | Coupling Reagent/Catalyst | Typical Conditions | Analog Formed |
| Esterification | DCC, DMAP (Steglich) | CH₂Cl₂, Room Temperature | Ester |
| Amidation | HATU, DIPEA | DMF, Room Temperature | Amide |
| Amidation | EDC, HOBt | CH₂Cl₂/DMF, 0°C to RT | Amide |
| Amidation | Cyanuric Chloride, DMF | CH₂Cl₂, Room Temperature | Amide |
These reactions allow for the systematic modification of the C-terminus of the molecule, enabling the introduction of various functional groups to probe interactions with biological targets.
Alkylation and Substitution Reactions for Functionalization
Further diversification of this compound analogs can be achieved through alkylation and substitution reactions. These modifications can occur at the nitrogen atom or, with appropriate activation, at carbon atoms along the backbone.
N-Alkylation: The secondary amine of the methylamino group is nucleophilic and can be further alkylated to form tertiary amines. This is typically achieved by reacting the N-protected β-amino acid with an alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a non-nucleophilic base like potassium carbonate. monash.edu Modern catalytic methods also allow for the direct N-alkylation of unprotected amino acids using alcohols as alkylating agents, representing a greener, more atom-economical approach. nih.gov
C-Alkylation: Alkylation of the carbon backbone, for instance at the α-position (C2), is more challenging but can be accomplished by creating a carbanion. Starting from a protected β-amino nitrile intermediate, a strong base like n-butyllithium (n-BuLi) can deprotonate the α-carbon, and the resulting nucleophile can be trapped with an electrophile, such as an alkyl halide, to install a new side chain. nih.gov This strategy allows for the synthesis of β²,³-disubstituted amino acid analogs with increased structural complexity.
Cyclization Reactions in the Synthesis of Complex Analogs
The bifunctional nature of this compound, containing both an amine and a carboxylic acid, makes it an ideal precursor for synthesizing cyclic analogs. Intramolecular reactions can lead to the formation of heterocyclic structures, most notably β-lactams.
A β-lactam is a four-membered cyclic amide, a structural motif famous for its presence in penicillin and other antibiotics. wikipedia.org Direct intramolecular cyclization of this compound or its ester derivatives can be induced by various reagents that promote amide bond formation. The Breckpot synthesis, for example, utilizes a Grignard reagent to effect the cyclization of a β-amino ester. wikipedia.org Other methods employ amide coupling agents under conditions that favor intramolecular reaction over intermolecular polymerization. The formation of this strained ring system locks the molecule into a specific conformation, which can be valuable for designing potent biological probes or therapeutics.
A variety of methods have been developed for β-lactam synthesis, reflecting the importance of this structural core. nih.govresearchgate.netorganic-chemistry.orgnih.gov
| Cyclization Method | Key Reagents | Cyclic Product |
| Breckpot Synthesis | Grignard Reagent (e.g., EtMgBr) | N-methyl-azetidin-2-one derivative |
| Staudinger Cycloaddition | Ketene + Imine | β-Lactam |
| Amide Coupling | Cyanuric Chloride, DMF | N-methyl-azetidin-2-one derivative |
Biosynthetic Pathways and Metabolic Roles of 3 Methylamino Pentanoic Acid
Occurrence in Natural Products and Secondary Metabolites
Non-proteinogenic amino acids are frequently incorporated into natural products by microorganisms and plants, often conferring unique structural properties and biological activities. nih.govnih.gov
Involvement in Macrocyclic Peptide Biosynthesis (e.g., Etamycins, Triostins, Echinomycins)
While direct evidence for the incorporation of 3-(Methylamino)-pentanoic acid into etamycins is not prominently documented in available literature, the biosynthesis of related macrocyclic peptides like triostins and echinomycins provides a strong model for its potential role. These compounds, known as quinoxaline (B1680401) antibiotics, are bicyclic depsipeptides that act as DNA bis-intercalators. nih.gov Their structures are assembled by non-ribosomal peptide synthetases (NRPSs) and often feature a variety of non-proteinogenic and N-methylated amino acids. nih.govresearchgate.net
The triostin (B1172060) and echinomycin (B1671085) family of antibiotics, for instance, are known to contain N-methylated amino acids such as N-methyl-L-cysteine and N-methyl-L-valine. researchgate.net The presence of these building blocks highlights the activity of N-methylating enzymes within the biosynthetic gene clusters responsible for producing these complex molecules. It is plausible that this compound or structurally similar N-methylated amino acids serve as building blocks in other, less characterized, macrocyclic peptides assembled via NRPS machinery.
Table 1: Examples of N-Methylated Amino Acids in Macrocyclic Peptides
| Macrocyclic Peptide | Known N-Methylated Building Blocks | Biosynthesis Mechanism |
|---|---|---|
| Triostin A | N-Methyl-L-cysteine, N-Methyl-L-valine | Non-Ribosomal Peptide Synthesis (NRPS) |
| Echinomycin | N-Methyl-L-cysteine, N-Methyl-L-valine | Non-Ribosomal Peptide Synthesis (NRPS) |
| Cyclosporin A | 7 N-methylated residues, including (4R)-4[(E)-2-butenyl]-4,N-dimethyl-L-threonine | Non-Ribosomal Peptide Synthesis (NRPS) nih.gov |
Microbial and Plant Biosynthesis Routes
The biosynthesis of non-proteinogenic amino acids is widespread in bacteria, fungi, and plants. nih.gov In microorganisms, pathways for straight-chain aliphatic carboxylic acids, such as pentanoic acid, are known to exist. colab.wsdntb.gov.ua These can serve as precursors which are later modified. The production of aromatic compounds and their derivatives in microbes often begins with core pathways that produce standard aromatic amino acids. nih.gov Analogous pathways starting from aliphatic precursors could generate the carbon skeleton of this compound. Fungi and bacteria, particularly those from the genus Streptomyces, are prolific producers of secondary metabolites containing unusual building blocks. nih.gov The generation of these unique amino acids often involves tailoring enzymes that modify common proteinogenic amino acids or intermediates from primary metabolism.
Enzymatic Transformations and Precursor Utilization
The formation of this compound requires two key biosynthetic steps: the assembly of the five-carbon pentanoic acid backbone and the N-methylation of an amino group at the 3-position.
Enzymes Involved in N-Methylation of Amino Acid Precursors
The transfer of a methyl group to a nitrogen atom is a common biochemical reaction catalyzed by a class of enzymes known as N-methyltransferases. mdpi.com In the vast majority of these reactions, the methyl donor is S-adenosyl-L-methionine (SAM). mdpi.comnih.govwikipedia.org SAM is a ubiquitous cosubstrate that contains an activated methyl group attached to a sulfur atom, making it an excellent electrophile for nucleophilic attack by an amino group. nih.govnih.gov
The general mechanism involves an S-adenosylmethionine (SAM)-dependent methyltransferase enzyme that binds both the amino acid precursor and SAM. The enzyme facilitates the transfer of the methyl group from SAM to the nitrogen atom of the amino acid, producing the N-methylated amino acid and S-adenosylhomocysteine (SAH) as a byproduct. mdpi.comnih.gov While many methyltransferases are highly specific, some can act on a range of substrates, suggesting a mechanism by which diverse N-methylated amino acids can be produced. researchgate.net The incorporation of N-methylated residues is a known strategy to enhance the proteolytic stability and bioavailability of peptides. nih.govresearchgate.netresearchgate.netmerckmillipore.com
Table 2: Key Components in Enzymatic N-Methylation
| Component | Role in Biosynthesis |
|---|---|
| Amino Acid Precursor | The substrate molecule that receives the methyl group (e.g., 3-amino-pentanoic acid). |
| S-adenosyl-L-methionine (SAM) | The primary methyl group donor in biological systems. mdpi.comwikipedia.org |
| N-Methyltransferase | The enzyme that catalyzes the transfer of the methyl group from SAM to the amino acid. mdpi.com |
| S-adenosylhomocysteine (SAH) | The by-product formed after the methyl group is transferred from SAM. mdpi.com |
Pathways Analogous to Leucine (B10760876) and Other Branched-Chain Amino Acids
The carbon skeleton of this compound is related to that of branched-chain amino acids (BCAAs) like leucine (2-amino-4-methyl-pentanoic acid) and isoleucine (2-amino-3-methyl-pentanoic acid). nih.gov The biosynthesis of BCAAs in microorganisms involves a well-characterized set of eight enzymes. nih.gov For example, the biosynthesis of pantoate (a precursor to Vitamin B5) begins with the conversion of α-ketoisovalerate, an intermediate in valine biosynthesis. nih.gov
It is conceivable that the pentanoic acid backbone of the target molecule is synthesized through a pathway that shares intermediates or enzymatic logic with BCAA metabolism. mdpi.comresearchgate.net For instance, precursors from central carbon metabolism could be assembled and modified by enzymes similar to those in the leucine or isoleucine pathways to form a 3-amino-pentanoic acid or a 3-keto-pentanoic acid intermediate. This intermediate would then be available for methylation by a SAM-dependent methyltransferase and potentially amination by a transaminase. The biosynthesis of hexanoic acid in some microbes utilizes a reverse β-oxidation pathway, which could be another analogous route for forming the pentanoic acid skeleton. researchgate.net
Metabolomic Profiling and Identification in Biological Systems
Metabolomics, the large-scale study of small molecules within a biological system, is a key technology for identifying and quantifying novel compounds like this compound. nih.gov Targeted and untargeted approaches using mass spectrometry are particularly powerful for this purpose. mayo.edu
The identification of this compound in a complex biological sample, such as a microbial fermentation broth or a plant extract, typically relies on liquid chromatography-mass spectrometry (LC-MS). mdpi.com To enhance sensitivity and improve chromatographic separation of small, polar molecules like amino acids and carboxylic acids, a chemical derivatization step is often employed. unimi.itmdpi.commdpi.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to label the carboxylic acid group, making the molecule less polar and more readily ionized for mass spectrometric detection. unimi.itmdpi.com
In a typical workflow, metabolites are extracted from the biological sample, derivatized, and then separated using liquid chromatography. The separated compounds are then ionized and detected by a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS) provide a chemical fingerprint that can be used to identify the compound by matching it to a known standard or by de novo structural elucidation. nih.govnih.gov Untargeted metabolomic studies can reveal the presence of previously uncharacterized molecules, while targeted analyses can precisely quantify the concentration of known metabolites, including specific amino acids. mayo.eduwashington.edu
Table 3: Techniques for Metabolomic Identification
| Technique | Role in Identification and Analysis |
|---|---|
| Liquid Chromatography (LC) | Separates the complex mixture of metabolites from a biological sample based on their physicochemical properties. unimi.it |
| Mass Spectrometry (MS) | Detects and measures the mass-to-charge ratio of the separated metabolites, allowing for identification and quantification. nih.gov |
| Tandem MS (MS/MS) | Fragments the parent ion to create a specific fragmentation pattern, which acts as a structural fingerprint for confident identification. nih.gov |
| Chemical Derivatization | Modifies the analyte (e.g., with 3-NPH) to improve its chromatographic behavior and detection sensitivity in LC-MS analysis. mdpi.commdpi.com |
Detection in Specific Organisms or Cell Types
Direct detection of endogenous this compound in specific organisms or cell types is not extensively documented in scientific literature. The identification of amino acids and their derivatives typically relies on advanced analytical techniques such as mass spectrometry and chromatography nih.gov.
While data on this specific compound is scarce, other N-methylated amino acids have been identified in various organisms, where they are often constituents of proteins or bioactive peptides nih.govnih.gov. For instance, N-trimethylalanine has been located in the ribosomal protein L11 of the bacterium Escherichia coli nih.gov. The presence of such modified amino acids suggests that cellular machinery exists for their synthesis and incorporation, and it is plausible that this compound could be found in organisms that produce a diverse array of non-proteinogenic amino acids.
| N-Methylated Amino Acid (Example) | Organism/Source | Biological Context |
|---|---|---|
| N-trimethylalanine | Escherichia coli | Component of ribosomal protein L11 nih.gov |
| N-methyl-L-alanine | Pseudomonas putida (enzyme source) | Can be produced via reductive amination from pyruvate (B1213749) nih.gov |
| N-methylated residues | Various natural peptides | Contribute to peptide stability and conformation nih.gov |
Role in Intermediary Metabolism (Excluding Clinical Outcomes)
The precise role of this compound in intermediary metabolism—the sum of intracellular processes that convert nutrients into cellular components—is not defined by direct research sajaa.co.zanih.gov. However, a hypothetical catabolic pathway can be proposed based on the known metabolism of other amino acids and alkylated compounds themedicalbiochemistrypage.orgnih.gov.
The breakdown of this compound would likely begin with the enzymatic removal of its functional groups. The catabolism of its carbon skeleton would follow pathways analogous to those for short-chain fatty acids slideshare.netslideshare.net.
A plausible, though hypothetical, metabolic sequence would be:
Demethylation : The methyl group attached to the nitrogen atom is removed. This process is often catalyzed by methyltransferases, with S-adenosylmethionine (SAM) being a key player in methyl group transfers mdpi.com.
Deamination : The amino group is removed, typically through transamination or oxidative deamination, converting the amino acid into a keto acid. This step releases the nitrogen for potential use in the urea (B33335) cycle or other biosynthetic pathways nih.gov.
Carbon Skeleton Oxidation : The remaining five-carbon backbone (a derivative of pentanoic acid) would likely be catabolized. A probable route is a process similar to beta-oxidation, which would break it down into smaller, metabolically useful units such as acetyl-CoA and propionyl-CoA themedicalbiochemistrypage.orgslideshare.net.
| Hypothetical Metabolic Step | Description | Potential Products | Relevant Metabolic Context |
|---|---|---|---|
| 1. Demethylation | Removal of the N-methyl group. | 3-Aminopentanoic acid, Formaldehyde | One-carbon metabolism, Methyltransferase activity mdpi.com |
| 2. Deamination | Removal of the amino group from the β-carbon. | Keto-pentanoic acid derivative, Ammonia | Amino acid catabolism, Urea cycle themedicalbiochemistrypage.org |
| 3. Oxidation of Carbon Skeleton | Breakdown of the 5-carbon chain. | Acetyl-CoA, Propionyl-CoA | Fatty acid oxidation, Krebs cycle slideshare.netslideshare.net |
Integration into Broader Amino Acid Metabolic Networks
Following its hypothetical catabolism, the resulting products from this compound would directly integrate into the central metabolic networks of the cell. The fate of amino acid carbon skeletons is a critical juncture in metabolism, determining whether they are used for energy production or biosynthesis themedicalbiochemistrypage.orgnih.gov.
The primary points of integration would be:
Acetyl-CoA : This two-carbon unit is a central hub in metabolism. It can enter the Krebs (citric acid) cycle to be fully oxidized for ATP production, or it can serve as a primary building block for the synthesis of fatty acids and cholesterol sajaa.co.za.
Propionyl-CoA : This three-carbon unit is the catabolic end-product for several amino acids, including valine and isoleucine themedicalbiochemistrypage.org. It can be converted in a series of enzymatic steps to succinyl-CoA, which is an intermediate of the Krebs cycle. Because Krebs cycle intermediates can be drawn off for gluconeogenesis (the synthesis of glucose), compounds that produce propionyl-CoA are considered glucogenic themedicalbiochemistrypage.orgslideshare.net.
Therefore, the catabolism of this compound would connect it to energy metabolism through the Krebs cycle and to biosynthetic pathways for both carbohydrates and lipids. This integration ensures that its carbon skeleton can be efficiently utilized to meet the cell's energetic and anabolic needs, reflecting the highly interconnected nature of metabolic pathways nih.gov.
Molecular Interactions and Mechanistic Studies of 3 Methylamino Pentanoic Acid
Receptor Binding and Ligand-Target Interactions (In Vitro/In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method can forecast the binding affinity and mode of interaction between a ligand and a target protein.
While no specific molecular docking studies for 3-(Methylamino)-pentanoic acid have been identified, research on structurally similar compounds provides a basis for predicting its potential interactions. For instance, computational analyses of small amino acid derivatives often reveal key interactions, such as hydrogen bonds and electrostatic interactions, that govern their binding to protein active sites. The presence of both a carboxylic acid and a secondary amine group in this compound suggests its potential to form such interactions with receptor or enzyme binding pockets.
Table 1: Predicted Interaction Profile of this compound
| Functional Group | Potential Interaction Type |
|---|---|
| Carboxylic Acid | Hydrogen Bond Donor/Acceptor, Ionic Bonding |
| Methylamino Group | Hydrogen Bond Donor/Acceptor |
This table is predictive and based on the general chemical properties of the functional groups present in this compound.
Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a compound influences its biological activity. While SAR studies specifically centered on this compound are not documented, research on its analogs offers valuable insights.
A notable example is the investigation of a series of α-, β-, and γ-amino acid analogues as inhibitors of Leukotriene A4 (LTA4) hydrolase. Within this class of compounds, 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid emerged as a potent inhibitor nih.gov. This analog shares the core 3-(methylamino)propanoic acid structure, with a significant substitution on the methylamino nitrogen.
The high potency of this analog suggests that the 3-(methylamino)propanoic acid scaffold can be a key pharmacophore for interacting with the LTA4 hydrolase active site. The SAR of this series indicated that modifications at the nitrogen atom of the methylamino group could significantly enhance inhibitory activity. The bulky hydrophobic substituent in the potent analog likely engages in additional favorable interactions within a hydrophobic pocket of the enzyme, thereby increasing its binding affinity and inhibitory effect.
Analysis of the binding site provides a detailed picture of the molecular interactions between a ligand and its target. For this compound, a definitive binding site analysis is not available due to the absence of co-crystallization or advanced NMR studies with a specific receptor or enzyme.
However, based on the inhibitory activity of its analog against LTA4 hydrolase, it can be inferred that this compound might interact with the active site of this enzyme. LTA4 hydrolase is a bifunctional zinc metalloenzyme. Inhibitors of this enzyme typically interact with key residues in the active site, often coordinating with the zinc ion or forming hydrogen bonds with amino acids involved in catalysis. It is plausible that the carboxylic acid group of this compound could interact with positively charged residues or the catalytic zinc ion, while the methylamino group could form hydrogen bonds with other active site residues.
Enzymatic Modulation and Inhibition Mechanisms (In Vitro)
The ability of a compound to modulate the activity of enzymes is a key aspect of its pharmacological profile. While direct studies on the enzymatic modulation by this compound are limited, the activity of its analogs provides a strong indication of its potential as an enzyme inhibitor.
Dimethylarginine Dimethylaminohydrolase (DDAH): There is no available scientific literature to suggest that this compound is an inhibitor or modulator of DDAH.
Phospholipase A2 (PLA2): Currently, there are no published studies that have investigated the interaction between this compound and Phospholipase A2.
Leukotriene A4 Hydrolase (LTA4H): As previously mentioned, an analog of this compound, 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid , has been identified as a potent inhibitor of LTA4 hydrolase nih.gov. This enzyme is a key player in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4) nih.gov. The inhibition of LTA4 hydrolase by this analog suggests that the 3-(methylamino)propanoic acid moiety is a viable scaffold for designing inhibitors of this enzyme. The mechanism of inhibition is likely competitive, with the inhibitor binding to the active site and preventing the substrate, LTA4, from being hydrolyzed.
Table 2: Inhibitory Activity of a this compound Analog
| Compound | Target Enzyme | Activity |
|---|
Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. There is currently no scientific evidence to suggest that this compound functions as an allosteric modulator of any receptor or enzyme.
Kinetic Characterization of Enzyme Inhibition
The inhibitory effects of compounds structurally related to this compound have been kinetically characterized, revealing competitive inhibition mechanisms. For instance, in studies involving acid phosphatase, certain aminoalkanol derivatives demonstrated competitive inhibition. mdpi.com The type and strength of this inhibition, as well as the affinity of the inhibitor for the enzyme, are influenced by the specific substituents on the inhibitor molecule. mdpi.com
Kinetic parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and the inhibition constant (K_i) are crucial in characterizing enzyme inhibition. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This typically results in an increase in the apparent K_m value, while the V_max remains unchanged. khanacademy.org Lineweaver-Burk plots are a common graphical method used to distinguish between different types of enzyme inhibition and to determine these key kinetic parameters. khanacademy.org
For example, detailed kinetic studies on certain competitive inhibitors of acid phosphatase calculated K_i values of 0.786 mM and 0.924 mM. mdpi.com The catalytic constant (k_cat), or turnover number, which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, showed minimal changes in the presence of these competitive inhibitors, indicating that the enzyme's intrinsic catalytic efficiency was not significantly altered. mdpi.com
Table 1: Kinetic Parameters of Enzyme Inhibition by Related Aminoalkanol Derivatives
| Inhibitor | Inhibition Type | K_i (mM) | Effect on K_m | Effect on V_max |
|---|---|---|---|---|
| Aminoalkanol Derivative I | Competitive | 0.786 | Increase | No significant change |
| Aminoalkanol Derivative II | Competitive | 0.924 | Increase | No significant change |
Cellular Pathway Modulation (In Vitro, Non-Clinical)
Amino acids are known to play a crucial role in the activation of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. researchgate.net The mTOR pathway exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTORC2. researchgate.net mTORC1, in particular, integrates signals from nutrients like amino acids to control protein synthesis and other anabolic processes. researchgate.netnih.gov
The activation of mTORC1 by amino acids is a complex process involving its recruitment to the lysosomal surface. researchgate.netresearchgate.net This process is mediated by the Rag GTPases. researchgate.net In the presence of sufficient amino acids, Rag GTPases are activated and recruit mTORC1 to the lysosome, where it can be activated by Rheb, another small GTPase. researchgate.netnih.gov While growth factors activate mTORC1 through the PI3K-AKT signaling pathway, amino acid stimulation can strongly phosphorylate downstream targets of mTORC1, such as S6K and 4EBP1, even in the absence of insulin (B600854) signaling. nih.gov
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including essential amino acids like leucine (B10760876) and phenylalanine. nih.govnih.gov It functions as a sodium-independent antiporter, exchanging extracellular amino acids for intracellular ones. nih.gov LAT1 is highly expressed in various tissues and is often overexpressed in cancer cells to meet their high demand for nutrients. nih.gov
For a compound to be recognized and transported by LAT1, it generally needs to possess a free carboxyl and an amino group. drugbank.com The transporter exhibits stereospecificity, favoring L-amino acids. nih.gov The interaction of ligands with LAT1 can be studied using both direct cellular uptake assays and indirect cis-inhibition methods. nih.gov Kinetic parameters such as K_m and V_max for LAT1 substrates are typically in the low micromolar range, indicating a high-affinity, low-capacity transport system. nih.gov The transport cycle of LAT1 involves at least four different conformations to move a substrate across the cell membrane. nih.gov
Excitotoxicity is a pathological process in which neuronal damage and death are caused by the excessive stimulation of excitatory amino acid receptors, primarily glutamate (B1630785) receptors. nih.govexplorationpub.comexplorationpub.com Glutamate is the major excitatory neurotransmitter in the mammalian central nervous system. nih.govnih.gov Overactivation of its receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, leads to a massive influx of ions, especially calcium (Ca²⁺). nih.govnih.gov
This calcium overload triggers a cascade of neurotoxic events, including the activation of enzymes that degrade proteins, membranes, and nucleic acids, mitochondrial dysfunction, and the production of reactive oxygen species. nih.govexplorationpub.com Excitotoxicity is implicated in the pathophysiology of various acute and chronic neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease. explorationpub.comexplorationpub.comnih.gov Structural analogs of glutamate can also induce excitotoxicity by activating these same receptors. nih.gov
Pentanoic acid, a related carboxylic acid, has been shown to stimulate protein biosynthesis in Chinese Hamster Ovary (CHO) cells. nih.govresearchgate.net Studies have demonstrated that it can enhance the production of recombinant fusion proteins without the significant growth suppression or apoptosis associated with other stimulants like butyrate. nih.govresearchgate.net The optimal conditions for this stimulatory effect have been identified as a concentration of 1 mM with an induction time of 72 hours in a 120-hour batch culture. nih.gov
The rate of aminoacidemia, or the appearance of amino acids in the blood, can significantly influence myofibrillar protein synthesis (MPS). nih.govbond.edu.au A rapid and pronounced increase in blood essential amino acid (EAA) concentrations following protein ingestion has been shown to enhance MPS and anabolic signaling to a greater extent than a more sustained but lower peak in aminoacidemia. nih.govbond.edu.au This highlights the importance of the dynamics of amino acid availability in regulating protein synthesis.
Advanced Analytical and Structural Elucidation of 3 Methylamino Pentanoic Acid
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to understanding the molecular structure by observing the interaction of molecules with electromagnetic radiation. For 3-(Methylamino)-pentanoic acid, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information regarding connectivity, mass, and absolute spatial arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms. Techniques such as ¹H NMR and ¹³C NMR are used to map out the molecule's structure.
Online NMR spectroscopy, in particular, serves as a potent method for real-time reaction monitoring. researchgate.net This allows for the direct observation of reaction intermediates, the tracking of reactant consumption, and the identification of products as they form. researchgate.netnih.gov For the synthesis or modification of this compound, online NMR can provide invaluable mechanistic insights into the chemical transformations, helping to optimize reaction conditions and understand complex pathways. researchgate.netnih.gov The non-invasive nature of NMR makes it ideal for monitoring reactions without disturbing the chemical system. researchgate.net By acquiring spectra at regular intervals, a kinetic profile of the reaction can be generated, providing a comprehensive understanding of the underlying mechanism. nih.gov
Table 1: Representative ¹H NMR Spectral Data for a Pentanoic Acid Derivative This table illustrates the type of data obtained from an NMR experiment for a related compound, DL-3-Methylvaleric acid (a structural isomer of this compound), indicating expected regions for different proton signals.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -COOH | 11.91 | Singlet | - |
| -CH₂- (alpha to COOH) | 2.36, 2.15 | Doublet of Doublets | 15.0, 6.1, 8.2 |
| -CH- (beta) | 1.90 | Multiplet | - |
| -CH₂- (gamma) | 1.40, 1.26 | Multiplet | - |
| -CH₃ (delta) | 0.97 | Triplet | - |
| -CH₃ (on beta carbon) | 0.91 | Doublet | - |
| Source: Adapted from representative data for similar structures. chemicalbook.com |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC), LC-MS/MS becomes a highly sensitive and specific method for identifying and quantifying metabolites in complex biological matrices. nih.govnih.gov High-resolution mass spectrometry provides an accurate molecular mass, which can be used to determine the elemental composition of a molecule like this compound. nih.gov
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the precursor ion (the ionized molecule of interest) is selected. This ion is then fragmented, and the resulting product ions are analyzed. This fragmentation pattern acts as a structural "fingerprint," which is highly specific to the molecule and can be used for definitive identification, even distinguishing it from isomers. nih.govosti.gov This technique is crucial for identifying metabolites of this compound in biological samples, where it may be present at very low concentrations. mycompoundid.org
Table 2: Example LC-MS/MS Parameters for Quantification of Pentanoic Acid Analogs This table shows typical parameters used in an LC-MS/MS method developed for quantifying related short and medium-chain fatty acids.
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Capillary Voltage | -4.5 kV |
| Source Temperature | 400 °C |
| Precursor Ion (Example: Valeric Acid) | Varies based on derivatization |
| Product Ion (Characteristic Fragment) | m/z 137 (for 3-NPH derivative) |
| Source: Adapted from methodologies for analyzing related compounds. unimi.it |
While NMR and MS can define the chemical connectivity of this compound, they cannot typically determine its absolute configuration—the precise three-dimensional arrangement of its atoms at the chiral center. X-ray crystallography is the most reliable method for unambiguously determining this absolute stereochemistry. wikipedia.orgnih.govspringernature.com
The technique requires the molecule to be in a crystalline form. When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. By analyzing this pattern, a detailed three-dimensional model of the electron density of the molecule can be constructed, revealing the exact spatial positions of all atoms. nih.gov For chiral molecules, specialized techniques involving anomalous dispersion can be used to determine the absolute configuration, assigning it as either R or S. wikipedia.orgnih.gov This is the gold standard for stereochemical assignment. researchgate.net
Table 3: Hypothetical Crystallographic Data Parameters for a Small Organic Molecule This table represents the kind of data generated during an X-ray crystallography experiment.
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (a common chiral space group) |
| Unit Cell Dimensions (a, b, c) | a = 5.5 Å, b = 9.8 Å, c = 12.1 Å |
| Flack Parameter | 0.02(4) (a value near zero indicates correct absolute structure) |
| Final R-factor | 0.035 |
| Source: Representative values for small molecule crystallography. |
Chromatographic Separation Methods for Stereoisomers and Analogs
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like this compound, which has a chiral center, separating its stereoisomers (enantiomers) is critical.
Enantiomers are non-superimposable mirror images of each other that possess identical physical properties in a non-chiral environment, making them impossible to separate using standard chromatographic methods. gcms.czntu.edu.sg Chiral chromatography is a specialized technique designed to resolve enantiomers. gcms.cz This is typically achieved using a chiral stationary phase (CSP) in a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system. mdpi.com
The CSP is itself an enantiomerically pure compound. As the mixture of enantiomers passes through the column, one enantiomer will interact more strongly with the CSP than the other, leading to different retention times and, consequently, their separation. ntu.edu.sg Common CSPs are based on derivatized polysaccharides, cyclodextrins, or proteins. mdpi.comsigmaaldrich.com This method is essential for determining the enantiomeric purity of a sample of this compound.
Table 4: Representative Chiral HPLC Separation Data This table illustrates typical output from a chiral separation, showing the resolution of two enantiomers.
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 (R-isomer) | 8.5 | 2.1 |
| Enantiomer 2 (S-isomer) | 10.2 | 2.1 |
| Source: Illustrative data based on typical chiral separations. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. gcms.cz It is particularly well-suited for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like amino acids, a derivatization step is typically required to make them volatile enough for GC analysis. nih.gov Common derivatization agents include silylating reagents like N,O-bis(trimethyl-silyl)-trifluoroacetamide (BSTFA). nih.gov
Once separated by the GC column, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification, which can be compared against spectral libraries. thepharmajournal.com GC-MS is a robust and sensitive method for profiling metabolites, including amino acid derivatives, in various biological samples. gcms.czcore.ac.uk
Table 5: Example GC-MS Data for a Derivatized Pentanoic Acid This table shows mass spectral data for the trimethylsilyl (B98337) (TMS) derivative of pentanoic acid, a related compound.
| Compound | Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| Pentanoic acid, TMS derivative | 10.8 | 174 (M+), 159, 117, 73 |
| Source: Adapted from NIST WebBook data for Pentanoic acid, TMS derivative. nist.gov |
Advanced Structural Biology Studies
The elucidation of the three-dimensional structure and dynamic behavior of this compound, particularly in complex with biological macromolecules, is crucial for understanding its functional roles. Advanced structural biology techniques, including protein-ligand co-crystallization and computational conformational analysis, provide the framework for these investigations.
Protein-Ligand Complex Co-crystallization (e.g., PDB entries of related ligands)
X-ray crystallography of protein-ligand complexes is a powerful technique used to determine the precise binding mode of a small molecule within the active or allosteric site of a protein. This information is invaluable for structure-based drug design and for understanding the molecular basis of a ligand's biological activity. The process can be approached in two primary ways: by crystallizing a pre-formed protein-ligand complex (co-crystallization) or by soaking a ligand into a pre-existing apo-protein crystal. peakproteins.com
Co-crystallization is often the preferred method when a ligand induces significant conformational changes in the protein, or when the ligand has low solubility. nih.govnih.govresearchgate.net The success of this method depends on several factors, including the stability of the protein-ligand complex, the concentrations of both protein and ligand, and the crystallization conditions. peakproteins.comnih.gov The goal is to obtain diffraction-quality crystals that allow for the determination of the atomic coordinates of the protein and the bound ligand.
A comprehensive search of the Protein Data Bank (PDB), the primary repository for 3D structural data of large biological molecules, reveals no deposited structures for a protein in complex with this compound. This indicates a gap in the current structural understanding of this specific compound's interactions with protein targets. However, the PDB contains a vast number of entries for proteins co-crystallized with structurally related amino acid and carboxylic acid-containing ligands, which serve as a valuable reference for potential binding modes and interaction patterns.
Table 1: Representative PDB Entries of Protein-Ligand Complexes with Structurally Related Moieties This table is illustrative and shows examples of ligands with features similar to this compound to demonstrate the type of data available in the PDB.
| PDB ID | Protein Name | Ligand Name | Ligand Moiety |
|---|---|---|---|
| 2CV | Not specified | hega-10 | Not specified |
| 1PE | Not specified | pentaethylene glycol | Not specified |
| 5GP | Not specified | guanosine-5'-monophosphate | Not specified |
Conformational Analysis and Dynamics
The biological activity of a small molecule like this compound is intrinsically linked to its conformational flexibility. The molecule can adopt various spatial arrangements of its atoms due to the rotation around its single bonds. Conformational analysis aims to identify the stable, low-energy conformations and to understand the energetic barriers between them.
Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of molecules in solution. nih.govrsc.orgaip.orgacs.org These simulations model the movements of atoms over time based on a given force field, providing insights into how the molecule explores its conformational space. nih.govacs.org For a molecule like this compound, key conformational features would include the torsion angles of the pentanoic acid backbone and the orientation of the methylamino substituent.
Table 2: Hypothetical Key Dihedral Angles for Conformational Analysis of this compound This table illustrates the type of parameters that would be investigated in a conformational analysis of the molecule. The values are purely hypothetical.
| Dihedral Angle | Atom Definition | Expected Low-Energy Conformations (degrees) |
|---|---|---|
| τ1 | C1-C2-C3-N | anti (~180°), gauche (~±60°) |
| τ2 | C2-C3-N-C(methyl) | anti (~180°), gauche (~±60°) |
| τ3 | C2-C3-C4-C5 | anti (~180°), gauche (~±60°) |
Such computational studies would provide a detailed picture of the molecule's flexibility and the predominant shapes it adopts in a biological context, which is critical for understanding how it fits into a protein's binding pocket. nih.govrsc.org
Design and Synthesis of Functionalized Derivatives and Analogs of 3 Methylamino Pentanoic Acid
Scaffold Modification and Derivatization Strategies
Scaffold modification is a key strategy in medicinal chemistry to develop new analogs with improved properties. This can involve altering the carbon backbone, modifying existing functional groups, or introducing new chemical entities like heterocyclic rings.
Modifying the pentanoic acid backbone of 3-(Methylamino)-pentanoic acid can significantly impact its conformational flexibility and interaction with biological targets. Common strategies include homologation to extend the carbon chain, cyclization to create rigid structures, or introducing unsaturation.
Homologation and Chain Modification : The Arndt-Eistert synthesis is a classic method for elongating a carboxylic acid by one methylene (B1212753) unit, which could be adapted to create analogs with a hexanoic acid backbone. illinois.edu Conversely, shorter chain analogs, such as those based on a butanoic acid scaffold, can also be synthesized to probe the optimal chain length for biological activity.
Cyclization : Intramolecular cyclization reactions can be employed to create conformationally constrained analogs. For instance, derivatives of 3-amino-2,4-dihydroxybutanoic acid have been shown to undergo regioselective cyclizations to form γ-lactones, oxazolidinones, and other cyclic structures. researchgate.net A similar conceptual approach could be applied to suitably functionalized derivatives of this compound to generate novel cyclic scaffolds.
Introduction of Unsaturation : The introduction of double or triple bonds into the pentanoic acid backbone can alter the molecule's geometry and electronic properties. Standard organic synthesis techniques can be used to create these unsaturated analogs.
| Modification Strategy | Potential Outcome | Synthetic Approach (Example) |
| Chain Homologation | Altered distance between functional groups | Arndt-Eistert Synthesis |
| Cyclization | Increased rigidity, defined conformation | Intramolecular condensation of a functionalized derivative |
| Introduction of Unsaturation | Altered geometry and electronics | Elimination or coupling reactions |
The secondary amine of the methylamino group is a prime site for modification to influence properties such as basicity, hydrogen bonding capacity, and metabolic stability.
N-Alkylation and N-Arylation : The methyl group can be replaced with other alkyl or aryl groups through reductive amination or nucleophilic substitution reactions. Reductive alkylation is a method that converts primary amines into secondary or tertiary amines without altering their charge state. nih.gov This allows for the introduction of a wide variety of substituents to probe steric and electronic effects.
N-Acylation : The amine can be acylated to form amides, sulfonamides, or carbamates. These modifications can alter the molecule's polarity and hydrogen bonding capabilities. N-acylation using succinimidyl esters is a common method for coupling groups to proteins and other molecules. nih.gov
Incorporation into a Heterocycle : The nitrogen atom can be incorporated into a heterocyclic ring system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, to create conformationally restricted analogs with altered physicochemical properties.
| Modification | Reagents (Example) | Resulting Functional Group |
| N-Methylation | Sodium hydride and methyl iodide researchgate.net | Tertiary Amine |
| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine |
| N-Acylation | Acyl Chloride or Anhydride | Amide |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |
Incorporating heterocyclic rings into the structure of this compound can introduce new interaction points with biological targets and significantly modify the compound's properties.
Pyrazole (B372694) Derivatives : Pyrazole-containing amino acids have been synthesized through various methods, including the condensation of β-aryl α,β-unsaturated ketones with hydrazines. rsc.org This approach could be adapted to link a pyrazole moiety to the this compound scaffold, potentially at the amino group or as a substituent on the pentanoic acid backbone. The pyrazole ring is a versatile pharmacophore found in numerous bioactive compounds. scirp.orgnih.govresearchgate.net
Thioxothiazolidinone Derivatives : Thioxothiazolidinones can be synthesized from amino acids and are known to act as inhibitors of certain enzymes. nih.gov The synthesis of thiazolidinones often involves the reaction of an amine, an aldehyde, and a mercaptoacid. nih.gov Derivatives of this compound could be prepared by incorporating this heterocyclic system, which may confer novel biological activities. Thiazolidinone rings are present in a variety of biologically active molecules. researchgate.netresearchgate.net
| Heterocycle | Potential Synthetic Route | Significance |
| Pyrazole | Condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound | Important pharmacophore in many drugs scirp.org |
| Thioxothiazolidinone | Cyclization of a thiourea (B124793) derivative with an α-haloacid | Bioactive scaffold with diverse applications nih.gov |
Bioisosteric Replacements in Analog Design
Bioisosterism is a strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance desired characteristics without drastically changing the chemical structure. wikipedia.org
Carboxylic Acid Bioisosteres : The carboxylic acid group is often a key pharmacophoric element but can lead to issues with permeability and metabolic stability. nih.gov Common bioisosteric replacements include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govnih.govdrughunter.com Tetrazoles, for example, have a similar pKa to carboxylic acids and are found in over 20 FDA-approved drugs. drughunter.comopenaccessjournals.com Neutral bioisosteres that rely on hydrogen bonding or cation-π interactions are also being explored. nih.govhyphadiscovery.com
Amine Bioisosteres : For the methylamino group, bioisosteric replacements can be considered to modulate basicity and lipophilicity. While direct monoatomic replacements that retain basicity are limited, functional groups like guanidines or nitrogen-containing heterocyles can serve as bioisosteres. researchgate.net Other possibilities include phosphonium (B103445) or sulfonium (B1226848) groups as replacements for a protonated amine. researchgate.net
| Original Group | Bioisosteric Replacement | Rationale |
| Carboxylic Acid | Tetrazole | Similar acidity and spatial arrangement drughunter.comopenaccessjournals.com |
| Carboxylic Acid | Acyl Sulfonamide | Mimics acidity, can form additional hydrogen bonds drughunter.com |
| Carboxylic Acid | Hydroxamic Acid | Moderately acidic, strong metal-chelating properties nih.gov |
| Amine (protonated) | Phosphonium | Maintains positive charge |
Conjugation Strategies for Targeted Delivery (Theoretical/Mechanistic)
Conjugating this compound derivatives to targeting moieties is a theoretical strategy to achieve selective delivery to specific cells or tissues, thereby enhancing efficacy and reducing off-target effects. This typically involves forming a stable but cleavable linkage between the drug and the targeting ligand.
Small molecule-drug conjugates (SMDCs) consist of a targeting ligand, a linker, and a payload. patsnap.com The carboxylic acid and amino groups of this compound are ideal handles for conjugation.
Amide Bond Formation : The carboxylic acid can be activated, for example with a carbodiimide (B86325) like EDC, and then reacted with an amine on a targeting molecule (e.g., an antibody, peptide, or small molecule ligand like folic acid) to form a stable amide bond. nih.gov
Ester Bond Formation : Similarly, the carboxylic acid can be conjugated to a hydroxyl group on a targeting moiety to form an ester linkage, which can be designed to be hydrolyzed by intracellular esterases.
Linker Chemistry : The linker plays a crucial role and is designed to be stable in circulation but cleavable at the target site. patsnap.com This can be achieved through linkers that are sensitive to the low pH of endosomes, high glutathione (B108866) levels in some tumors, or specific enzymes at the target site. patsnap.com Polymer conjugation is another strategy to improve the pharmacokinetic properties of small molecules. unipd.it
Stereochemical Control in Derivative Synthesis
This compound possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-3-(Methylamino)-pentanoic acid and (S)-3-(Methylamino)-pentanoic acid. The stereochemistry is often critical for biological activity, making stereoselective synthesis a key consideration.
Asymmetric Synthesis : A variety of methods exist for the asymmetric synthesis of β-amino acids. These include the conjugate addition of chiral amine nucleophiles to α,β-unsaturated esters, asymmetric hydrogenation of enamines, and the use of chiral auxiliaries. illinois.edu
Enzymatic Resolutions : Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Curtius Rearrangement : Stereocontrolled synthesis of N-protected β-amino acids can be achieved through a Curtius rearrangement of a chiral precursor, which proceeds with retention of stereochemistry. researchgate.net
Substrate-Controlled Synthesis : In cases where the starting material is already chiral, its stereochemistry can direct the formation of a new stereocenter. For example, the ring-opening of a chiral aziridine (B145994) can proceed stereoselectively to yield a specific enantiomer of a 3-substituted amino acid derivative. wisc.edu
| Method | Description | Key Feature |
| Asymmetric Conjugate Addition | Addition of a chiral amine to an α,β-unsaturated ester in the presence of a chiral catalyst. | Creates the desired stereocenter with high enantiomeric excess. |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | The auxiliary is removed after the desired transformation. |
| Enzymatic Resolution | An enzyme selectively modifies one enantiomer of a racemic mixture. | Allows for the separation of enantiomers. |
| Stereospecific Rearrangement | A reaction, such as the Curtius rearrangement, that proceeds with a defined stereochemical outcome. | Transfers the stereochemistry of the starting material to the product. researchgate.net |
Theoretical and Computational Studies on 3 Methylamino Pentanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its structure and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are used to solve approximations of the Schrödinger equation for a given molecule. nih.govsemanticscholar.org
For 3-(Methylamino)-pentanoic acid, these calculations can predict a variety of key chemical descriptors. In aqueous solutions, amino acids typically exist as zwitterions, with a protonated amine group (-NH2+-) and a deprotonated carboxyl group (-COO⁻). nih.gov Quantum chemical methods can determine the energetics of both the canonical and zwitterionic forms. nih.govresearchgate.net
Key properties that can be derived from quantum chemical calculations include the molecule's dipole moment, polarizability, ionization energy, and electron affinity. nih.govresearchgate.net Furthermore, mapping the electrostatic potential (ESP) can identify nucleophilic and electrophilic sites, highlighting regions of the molecule most likely to engage in chemical reactions. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also crucial, as the HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.
Table 1: Overview of Quantum Chemical Methods and Their Applications
| Method | Basis Set Example | Properties Calculated | Relevance to this compound |
|---|---|---|---|
| Density Functional Theory (DFT) | 6-31G(d) | Geometry Optimization, Electronic Energy, Electrostatic Potential (ESP), HOMO/LUMO energies | Predicts the stable 3D structure, identifies reactive sites, and estimates reactivity. nih.gov |
| Møller-Plesset Perturbation Theory (MP2) | 6-311++G(d,p) | More accurate electronic energies (includes electron correlation) | Refines energy calculations for predicting reaction thermodynamics and kinetics. semanticscholar.org |
| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, Wavefunction | Provides a baseline for more advanced calculations. nih.gov |
| Semi-empirical (e.g., PM3) | N/A | Fast calculation of molecular properties | Useful for initial screening of large numbers of related molecules, though less accurate. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of a flexible molecule like this compound and its interactions with its environment, typically an aqueous solution.
An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. Common force fields used for biomolecules include CHARMM, AMBER, and OPLS. nih.govdiva-portal.org The simulation begins with an energy minimization step, followed by an equilibration phase where the system's temperature and pressure are stabilized. Finally, a production run is performed, during which the trajectory data (positions, velocities, and energies of all atoms) are collected for analysis. nih.gov
For this compound, MD simulations can elucidate the preferred conformations (rotamers) of its rotatable bonds. tandfonline.com Analysis of the simulation trajectory can reveal the dynamics of hydrogen bonding between the amino and carboxylic acid groups and surrounding water molecules. diva-portal.org This provides insight into how the molecule is solvated and how it might interact with larger biological molecules. The potential of mean force (PMF) can also be calculated to understand the energy barriers between different conformational states. diva-portal.org
Table 2: Typical Protocol for MD Simulation of a Small Molecule in Water
| Step | Purpose | Typical Parameters/Software |
|---|---|---|
| 1. System Setup | Define the molecule and simulation box. | Molecule placed in a cubic box of water (e.g., TIP3P model). Force fields like AMBER, CHARMM, OPLS are chosen. nih.gov |
| 2. Energy Minimization | Relax the system to remove steric clashes. | Steepest descent or conjugate gradient algorithms. |
| 3. Equilibration (NVT) | Bring the system to the target temperature. | Constant Number of particles, Volume, and Temperature (NVT) ensemble; ~100 ps duration. |
| 4. Equilibration (NPT) | Adjust pressure and density to realistic values. | Constant Number of particles, Pressure, and Temperature (NPT) ensemble; ~1 ns duration. |
| 5. Production Run | Collect trajectory data for analysis. | NPT ensemble; duration can range from nanoseconds to microseconds depending on the process being studied. nih.gov |
| 6. Analysis | Extract structural and dynamic properties. | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs), Hydrogen Bond Analysis. |
Cheminformatics and Database Mining for Related Compounds
Cheminformatics involves the use of computational methods to analyze chemical information. By mining large chemical databases like PubChem, ChEMBL, and NIST Chemistry WebBook, it is possible to identify compounds that are structurally related to this compound. nist.gov This can help in understanding structure-activity relationships and identifying potential starting points for the synthesis of new derivatives.
Searching for structural analogs can be based on chemical similarity metrics (e.g., Tanimoto coefficient) or by identifying compounds that share a common scaffold. Analogs of this compound could include stereoisomers, molecules with different alkyl chain lengths, or variations in the substitution at the amino group.
Table 3: Structural Analogs of this compound
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 3-Methylpentanoic acid | 105-43-1 | C₆H₁₂O₂ | Lacks the amino group at position 3. nist.gov |
| (S)-3-Methylpentanoic acid | 1730-92-3 | C₆H₁₂O₂ | The S-enantiomer of 3-methylpentanoic acid. |
| 3-Aminopentanoic acid | 18664-78-3 | C₅H₁₁NO₂ | Lacks the methyl group on the nitrogen atom. |
| 3-(Dimethylamino)propanoic acid | 6344-46-3 | C₅H₁₁NO₂ | Has two methyl groups on the nitrogen and a shorter, three-carbon chain. |
| 4-(Methylamino)pentanoic acid | 100015-84-7 | C₆H₁₃NO₂ | The methylamino group is at position 4 instead of 3. |
Computational Prediction of Biological Interactions (Excluding Clinical Outcomes)
Computational methods can be used to predict how a small molecule like this compound might interact with biological targets, such as proteins. These approaches are central to modern drug discovery and can help generate hypotheses about a molecule's potential biological function. oup.commdpi.com
One of the most common techniques is molecular docking . ijcrt.orgopenaccessjournals.com This method predicts the preferred orientation of a ligand when bound to a target protein's binding site. nih.gov A scoring function is then used to estimate the strength of the interaction, or binding affinity. nih.gov By performing a virtual screen, where this compound is docked against a library of known protein structures, potential biological targets can be identified. nih.gov
Other computational approaches include pharmacophore modeling and machine learning-based target prediction. mdpi.comnih.gov Pharmacophore models identify the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Machine learning models, trained on large datasets of known drug-target interactions, can predict potential targets for new molecules based on their chemical structures and properties. mdpi.commdpi.com These methods provide a way to prioritize experimental testing and explore the potential polypharmacology of a compound. mdpi.com
Table 4: Computational Methods for Predicting Biological Interactions
| Method | Principle | Predicted Outcome | Application |
|---|---|---|---|
| Molecular Docking | Fits a ligand into a protein's binding site and scores the interaction. nih.gov | Binding pose, estimated binding affinity (score). | Identifying potential protein targets from structural databases. mdpi.comnih.gov |
| Virtual Screening | Docking a large library of compounds to a single target or a single compound to many targets. nih.gov | A ranked list of potential "hits" (ligands or targets). | High-throughput identification of potential leads or targets. |
| Pharmacophore Modeling | Identifies the spatial arrangement of key chemical features required for binding. | A 3D model of essential interaction points. | Searching for novel compounds that fit the model; scaffold hopping. nih.gov |
| Machine Learning / AI | Uses algorithms trained on known ligand-target data to make predictions. mdpi.com | Probability of interaction with various targets (e.g., kinases, GPCRs). | Off-target prediction, drug repurposing, and identifying novel targets. mdpi.com |
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of 3-(Methylamino)-pentanoic acid and its analogs is an area ripe for exploration, with a particular focus on developing novel, efficient, and environmentally benign methodologies. Future research could focus on chemoenzymatic routes, which combine the selectivity of enzymes with the practicality of chemical synthesis. For instance, a greener process for the enantioselective synthesis of related compounds like (S)-3-aminobutanoic acid has been developed, utilizing an aza-Michael addition followed by enzymatic resolution. rsc.org This approach, which avoids traditional column chromatography and minimizes purification steps, could be adapted for this compound. rsc.org
Furthermore, the principles of green chemistry could be applied to reduce the environmental impact of synthesis. unibo.it This includes the use of sustainable solvents, catalysts, and reagents. Research into the conversion of biomass-derived platform chemicals like γ-valerolactone (GVL) into pentanoic acid using bifunctional catalysts is a promising green approach that could be extended to the synthesis of its derivatives. rsc.org The development of one-pot syntheses and the use of biocatalysts, such as nitrilase for the biosynthesis of carboxylic acids from nitriles, represent other eco-friendly strategies that could be investigated. researchgate.net
| Synthetic Strategy | Key Features | Potential Application to this compound |
| Chemoenzymatic Synthesis | Combines chemical reactions with enzymatic resolution for high enantioselectivity. rsc.org | Development of stereospecific routes to chiral isomers of the target compound. |
| Biomass Conversion | Utilization of renewable feedstocks like γ-valerolactone. rsc.org | A sustainable starting point for the pentanoic acid backbone. |
| One-Pot Reactions | Multiple reaction steps are performed in a single reactor, improving efficiency and reducing waste. | Streamlining the synthesis process from precursor molecules. |
| Biocatalysis | Use of enzymes like nitrilase to perform specific chemical transformations under mild conditions. researchgate.net | Environmentally friendly synthesis of the carboxylic acid moiety. |
Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
The natural occurrence and biosynthetic pathways of this compound are currently unknown. Future research could delve into microbial or plant metabolomes to identify potential natural sources of this compound. If a natural source is discovered, subsequent research would involve the elucidation of the biosynthetic gene cluster and the characterization of the enzymes involved.
Methodologies used to uncover the biosynthesis of other complex amino acids could be applied. For example, stable isotope feeding experiments have been used to determine the precursors of the 3-amino-2,5,7,8-tetrahydroxy-10-methylundecanoic acid moiety, revealing its origin from leucine (B10760876) and acetate (B1210297) units. nih.gov Similar tracer studies with labeled precursors could illuminate the building blocks of this compound in a producing organism.
Furthermore, the discovery of the biosynthetic pathway for compounds like 3-nitropropanoic acid involved identifying an amine oxidase and a decarboxylase. nih.gov A search for homologous enzymes in various organisms could provide leads to potential biosynthetic routes for this compound.
Investigation of Underexplored Molecular Targets and Mechanistic Insights (In Vitro/In Silico)
A crucial area of future research is the identification and investigation of the molecular targets of this compound. A study on a structurally related compound, (S)-4-Methyl-2-(methylamino)pentanoic acid [4, 4-bis(4-fluorophenyl)butyl]amide hydrochloride, has shown that it acts as a calcium channel antagonist, demonstrating efficacy in animal models of pain. nih.gov This finding suggests that this compound and its derivatives could also interact with ion channels or other neuronal targets.
In vitro studies using techniques such as radioligand binding assays, electrophysiology, and enzyme activity assays could be employed to screen this compound against a panel of receptors, enzymes, and ion channels. In silico molecular docking studies could be used to predict potential binding interactions with various protein targets, guiding the experimental investigations. mdpi.com
| Research Approach | Methodology | Potential Outcome |
| In Vitro Screening | Radioligand binding assays, enzyme inhibition assays, electrophysiology. | Identification of specific molecular targets and determination of binding affinity and functional activity. |
| In Silico Docking | Computational modeling of the compound's interaction with protein structures. mdpi.com | Prediction of potential biological targets and elucidation of binding modes. |
| Mechanism of Action Studies | Cellular and biochemical assays following target identification. | Understanding the downstream effects and signaling pathways modulated by the compound. |
Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices
To study the pharmacokinetics, metabolism, and potential environmental presence of this compound, the development of sensitive and specific analytical methods is essential. Future research should focus on creating advanced techniques for the trace analysis of this compound in complex biological and environmental matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques that could be adapted for this purpose. asianpubs.org Method development would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters. Derivatization strategies may be necessary to improve the chromatographic behavior and ionization efficiency of the molecule. asianpubs.org The low molecular weight and potential hydrophilicity of such compounds can complicate detection, a challenge that has been addressed for other small molecules by derivatization to increase mass spectrometry sensitivity and retention on reverse-phase columns. nih.gov
Computational Drug Design and Discovery of New Chemical Entities (Theoretical/Lead Optimization)
The scaffold of this compound can serve as a starting point for computational drug design and the discovery of new chemical entities. Lead optimization strategies can be employed to modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties for a specific biological target. danaher.comsemanticscholar.orgpatsnap.com
Computational methods such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be used to predict how structural modifications would affect the biological activity of the compound. patsnap.com These in silico approaches can accelerate the design-synthesize-test cycle by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov The process of lead optimization involves refining a lead compound to improve its therapeutic potential while minimizing adverse effects. patsnap.com This can involve a combination of computational methods, chemical synthesis, and biological evaluation. patsnap.com
| Computational Approach | Description | Application to this compound |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To identify potential biological targets and guide the design of more potent analogs. |
| QSAR Modeling | Relates the chemical structure of a series of compounds to their biological activity. | To predict the activity of unsynthesized derivatives and guide structural modifications. |
| Virtual Screening | Computationally screens large libraries of compounds for potential activity against a target. | To identify other compounds with similar scaffolds that may have desirable biological activity. |
| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity properties of a compound. | To virtually assess the drug-like properties of designed analogs early in the discovery process. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Methylamino)-pentanoic acid?
- Methodological Answer : Multi-step synthesis involving peptide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be adapted from analogous amino acid derivatives. For example, coupling methylamine to a suitably protected pentanoic acid precursor followed by deprotection under acidic conditions (e.g., trifluoroacetic acid) is a viable approach . Retrosynthetic AI tools, such as those leveraging Reaxys or Pistachio databases, can predict feasible routes by analyzing structural motifs and reaction templates from related compounds like (3R)-3-amino-5-(methylsulfanyl)pentanoic acid .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatility-enhanced derivatives (e.g., methyl esters). Reference spectra for 3-methylpentanoic acid derivatives (e.g., CAS 105-43-1) provide benchmarks for fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve methylamino and carboxylic acid protons. Compare with data from structurally similar compounds like 3-Amino-4-methylpentanoic acid (CAS 5699-54-7) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with mobile phases optimized for polar amino acids (e.g., acetonitrile/water with 0.1% formic acid) .
Q. How can aqueous solubility and stability be optimized for this compound?
- Methodological Answer : Calculate ESOL LogS values to predict solubility trends. For this compound, a LogS < -1 suggests poor solubility, necessitating buffered solutions (pH ~5–7) or co-solvents like DMSO. Stability studies under varying temperatures (4°C vs. ambient) and inert atmospheres (N₂) are recommended, as seen in protocols for 3-hydroxy-2-methylpentanoic acid derivatives .
Advanced Research Questions
Q. What enzymatic interactions or metabolic pathways should be investigated for this compound?
- Methodological Answer :
- CYP450 Inhibition Screening : Use liver microsome assays to evaluate inhibition of isoforms (e.g., CYP3A4, CYP2D6). Protocols from studies on structurally related compounds with methylamino groups (e.g., CYP1A2 inhibitors) can guide experimental design .
- Microbial Metabolism : In vitro colonic fermentation models (e.g., fecal slurry incubations) can assess SCFA production. Pentanoic acid derivatives in such models show species-dependent metabolism, which may extend to methylamino analogs .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like GABA receptors, given the structural similarity to pentanoic acid derivatives modulating neuronal responses .
- ADMET Prediction : Tools like SwissADME can estimate blood-brain barrier permeability (BBB) and P-glycoprotein substrate potential based on topological polar surface area (TPSA) and molecular weight (e.g., TPSA ~60 Ų for moderate BBB penetration) .
Q. What strategies address contradictions in experimental data for this compound?
- Methodological Answer :
- Batch-to-Batch Purity Analysis : Use orthogonal techniques (HPLC, LC-MS) to confirm purity >95%. Contradictions in biological assays may arise from impurities, as seen in studies of 3-hydroxy-3-methylpentanoic acid .
- Dose-Response Reproducibility : Validate results across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects. Normalize responses to internal controls, as done in trigeminal neuron assays for pentanoic acid .
Q. How should toxicity and safety profiles be assessed preclinically?
- Methodological Answer :
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- Cytotoxicity Assays : Perform MTT or resazurin-based viability tests in primary hepatocytes. Protocols from 3-Amino-4-methylpentanoic acid safety assessments (e.g., MedChemExpress HY-W012708) provide reference LD₅₀ ranges .
Methodological Notes
- Synthesis : Prioritize enantiomerically pure routes if chirality impacts biological activity (e.g., (R)- vs. (S)-isomers) .
- Data Interpretation : Cross-reference spectral libraries (NIST, PubChem) to avoid misidentification, especially for isomers like 3-amino-4-methylpentanoic acid .
- Ethical Compliance : Adhere to GHS hazard statements (e.g., H315, H319) for lab handling, as outlined for analogous amino acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
